molecular formula C10H8N4O2 B8489827 3-Nitro-N-(pyridin-2-yl)pyridin-2-amine CAS No. 71008-51-0

3-Nitro-N-(pyridin-2-yl)pyridin-2-amine

Cat. No.: B8489827
CAS No.: 71008-51-0
M. Wt: 216.20 g/mol
InChI Key: VXZKJRZDVQZVJS-UHFFFAOYSA-N
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Description

3-Nitro-N-(pyridin-2-yl)pyridin-2-amine is a useful research compound. Its molecular formula is C10H8N4O2 and its molecular weight is 216.20 g/mol. The purity is usually 95%.
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Properties

CAS No.

71008-51-0

Molecular Formula

C10H8N4O2

Molecular Weight

216.20 g/mol

IUPAC Name

3-nitro-N-pyridin-2-ylpyridin-2-amine

InChI

InChI=1S/C10H8N4O2/c15-14(16)8-4-3-7-12-10(8)13-9-5-1-2-6-11-9/h1-7H,(H,11,12,13)

InChI Key

VXZKJRZDVQZVJS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)NC2=C(C=CC=N2)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

2-Chloro-3-nitropyridine (3.42 g, 21.60 mmol) and pyridine-2-ylamine (6.09 g, 0.65 mol) in DMF (20 mL) were stirred together at 80° C. for 18 h. The reaction mixture was concentrated in vacuo and the residue purified by chromatography (SiO2 0-5% methanol in DCM) to give the title compound as an orange solid (1.68 g, 36%). LCMS (method H): Rt 1.45 min, [M+H]+ 217.
Quantity
3.42 g
Type
reactant
Reaction Step One
Quantity
6.09 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
36%

Synthesis routes and methods II

Procedure details

31.6 g of 2-chloro-3-nitro-pyridine and 56.5 g of 2-amino-pyridine were well mixed in a mortar and the mixture was slowly heated on an oil bath to the melting point. At 150° C. a lively reaction started and the temperature spontaneously rose to 160° C. The heating was suspended until the isothermic reaction ceased and heating at 150° C. was continued for 2 hours. The mixture was cooled and the fused mass was taken up in 500 ml of chloroform. The mixture was concentrated and was chromatographed over silica gel. Elution with about 3 liters of a 1-0.75-1.2 chloroform-benzene-ether mixture yielded unreacted 2-chloro-3-nitro-pyridine and evaporation of the eluent yielded 20 g of raw product which was crystallized from 95% ethanol to obtain 15.5 g (36% yield) of 2-(2-pyridylamino)-3-nitro-pyridine in the form of orange-yellow needles melting at 121°-123° C. The product was soluble in 2 N hydrochloric acid.
[Compound]
Name
needles
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
31.6 g
Type
reactant
Reaction Step Two
Quantity
56.5 g
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Three

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